molecular formula C10H11NO B7885001 2-Propenal, 3-(methylphenylamino)-

2-Propenal, 3-(methylphenylamino)-

Cat. No. B7885001
M. Wt: 161.20 g/mol
InChI Key: YLMOTKLYENPQLK-UHFFFAOYSA-N
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Description

2-Propenal, 3-(methylphenylamino)- is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propenal, 3-(methylphenylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propenal, 3-(methylphenylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-Propenal, 3-(methylphenylamino)- involves the reaction of 3-(methylphenylamino)propanenitrile with hydrochloric acid followed by dehydration to form the final product.

Starting Materials
3-(methylphenylamino)propanenitrile, Hydrochloric acid

Reaction
Add 3-(methylphenylamino)propanenitrile to hydrochloric acid and stir for 1 hour at room temperature., Heat the mixture to 80°C and stir for an additional 2 hours., Cool the mixture to room temperature and add sodium hydroxide to adjust the pH to 7., Extract the product with ethyl acetate and dry over anhydrous magnesium sulfate., Remove the solvent under reduced pressure to obtain 2-Propenal, 3-(methylphenylamino)- as a yellow oil.

properties

IUPAC Name

3-(N-methylanilino)prop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-11(8-5-9-12)10-6-3-2-4-7-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMOTKLYENPQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=CC=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70931236
Record name 3-[Methyl(phenyl)amino]prop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70931236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Methyl(phenyl)amino]prop-2-enal

CAS RN

14189-82-3
Record name 3-(Methylphenylamino)-2-propenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14189-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[Methyl(phenyl)amino]prop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70931236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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